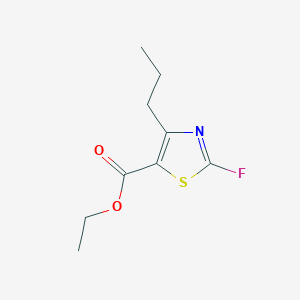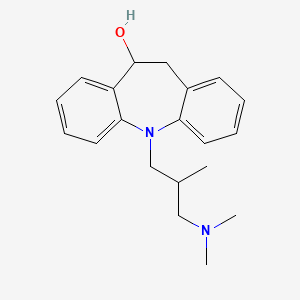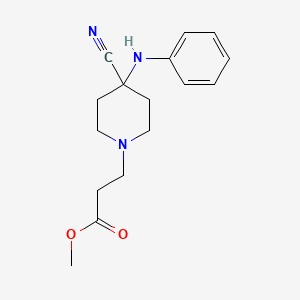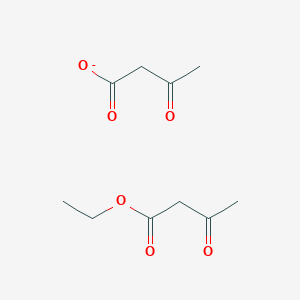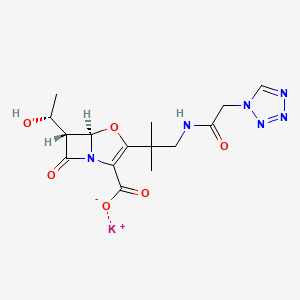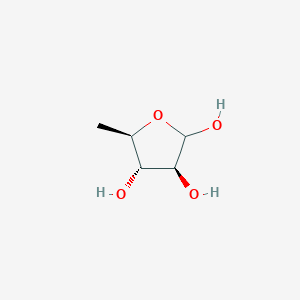
Acetaminophen-(ring-d4)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetaminophen-(ring-d4), also known as N-(4-Hydroxyphenyl-2,3,5,6-d4)-acetamide, is a deuterated form of acetaminophen. This compound is primarily used as an analytical standard in various scientific studies. The deuterium atoms replace the hydrogen atoms in the benzene ring, which makes it useful in mass spectrometry and other analytical techniques .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetaminophen-(ring-d4) typically involves the acetylation of p-aminophenol-(ring-d4) with acetic anhydride. The reaction is carried out in a water bath at approximately 85°C. The crude product is then purified using recrystallization techniques .
Industrial Production Methods
In industrial settings, the production of acetaminophen-(ring-d4) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Acetaminophen-(ring-d4) undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone imines.
Reduction: The compound can be reduced to form p-aminophenol-(ring-d4).
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like halogens and nitrating agents are used under controlled conditions.
Major Products Formed
Oxidation: Quinone imines
p-Aminophenol-(ring-d4)Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
Acetaminophen-(ring-d4) is widely used in scientific research, including:
Chemistry: As an internal standard in mass spectrometry for the quantification of acetaminophen.
Biology: In studies involving metabolic pathways and enzyme interactions.
Medicine: For pharmacokinetic studies to understand the metabolism and distribution of acetaminophen.
Industry: In quality control and validation of analytical methods.
Mécanisme D'action
The mechanism of action of acetaminophen-(ring-d4) is similar to that of acetaminophen. It primarily acts by inhibiting the cyclooxygenase (COX) enzymes, particularly COX-2, which reduces the synthesis of prostaglandins involved in pain and fever. Additionally, it may exert effects through the serotonergic pathways and cannabinoid receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetaminophen: The non-deuterated form, commonly used as an analgesic and antipyretic.
Paracetamol-(ring-d4): Another name for acetaminophen-(ring-d4).
4-Acetamidophenol-d4: Another deuterated form with similar applications
Uniqueness
Acetaminophen-(ring-d4) is unique due to the presence of deuterium atoms, which makes it particularly useful in analytical applications. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and analysis in mass spectrometry .
Propriétés
Formule moléculaire |
C8H9NO2 |
|---|---|
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
N-deuterio-N-(2,3,6-trideuterio-4-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C8H9NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h2-5,11H,1H3,(H,9,10)/i2D,3D,4D/hD |
Clé InChI |
RZVAJINKPMORJF-KVJLOAJYSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1)O)[2H])[2H])N([2H])C(=O)C |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


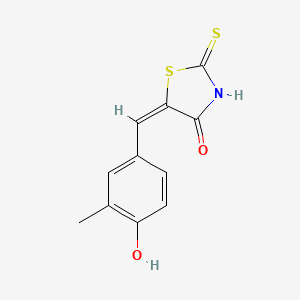
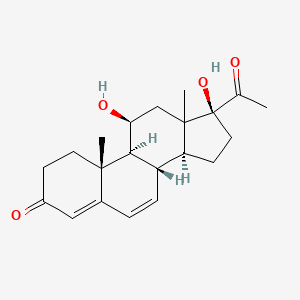
![1-Cyclopropyl-6-fluoro-7-(5-methyl-2,5-diazabicyclo[2.2.2]octan-2-yl)-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid](/img/structure/B15288550.png)


